molecular formula C19H16O5 B5482309 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one

Cat. No.: B5482309
M. Wt: 324.3 g/mol
InChI Key: PHMNRRVOPYEBQP-UHFFFAOYSA-N
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Description

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is modified with various functional groups, enhancing its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Esterification: The 7-position is esterified with 1-methyl-2-oxopropanoic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Phenyl substitution: The phenyl group is introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:

    Antioxidant activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
  • 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
  • 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer enhanced biological activities. The presence of the hydroxy group at the 5-position and the ester group at the 7-position significantly contribute to its antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

5-hydroxy-7-(3-oxobutan-2-yloxy)-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)12(2)23-14-8-15(21)19-16(22)10-17(24-18(19)9-14)13-6-4-3-5-7-13/h3-10,12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMNRRVOPYEBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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